Cas no 2742653-63-8 (Tert-butyl 3-cyclopropyl-3-formylpyrrolidine-1-carboxylate)

Tert-butyl 3-cyclopropyl-3-formylpyrrolidine-1-carboxylate 化学的及び物理的性質
名前と識別子
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- Z3718199685
- tert-butyl 3-cyclopropyl-3-formylpyrrolidine-1-carboxylate
- Tert-butyl 3-cyclopropyl-3-formylpyrrolidine-1-carboxylate
-
- MDL: MFCD34575767
- インチ: 1S/C13H21NO3/c1-12(2,3)17-11(16)14-7-6-13(8-14,9-15)10-4-5-10/h9-10H,4-8H2,1-3H3
- InChIKey: OMMHEUNLEMTOLP-UHFFFAOYSA-N
- ほほえんだ: O=CC1(CN(C(=O)OC(C)(C)C)CC1)C1CC1
計算された属性
- せいみつぶんしりょう: 239.15214353 g/mol
- どういたいしつりょう: 239.15214353 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 330
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- ぶんしりょう: 239.31
- トポロジー分子極性表面積: 46.6
Tert-butyl 3-cyclopropyl-3-formylpyrrolidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28266403-5g |
tert-butyl 3-cyclopropyl-3-formylpyrrolidine-1-carboxylate |
2742653-63-8 | 95% | 5g |
$3562.0 | 2023-09-09 | |
Enamine | EN300-28266403-10g |
tert-butyl 3-cyclopropyl-3-formylpyrrolidine-1-carboxylate |
2742653-63-8 | 95% | 10g |
$5283.0 | 2023-09-09 | |
Enamine | EN300-28266403-5.0g |
tert-butyl 3-cyclopropyl-3-formylpyrrolidine-1-carboxylate |
2742653-63-8 | 95.0% | 5.0g |
$3562.0 | 2025-03-19 | |
Enamine | EN300-28266403-1.0g |
tert-butyl 3-cyclopropyl-3-formylpyrrolidine-1-carboxylate |
2742653-63-8 | 95.0% | 1.0g |
$1229.0 | 2025-03-19 | |
Aaron | AR028R7Q-100mg |
tert-butyl3-cyclopropyl-3-formylpyrrolidine-1-carboxylate |
2742653-63-8 | 95% | 100mg |
$611.00 | 2025-02-16 | |
Aaron | AR028R7Q-250mg |
tert-butyl3-cyclopropyl-3-formylpyrrolidine-1-carboxylate |
2742653-63-8 | 95% | 250mg |
$860.00 | 2025-02-16 | |
Aaron | AR028R7Q-2.5g |
tert-butyl3-cyclopropyl-3-formylpyrrolidine-1-carboxylate |
2742653-63-8 | 95% | 2.5g |
$3336.00 | 2023-12-15 | |
Aaron | AR028R7Q-10g |
tert-butyl3-cyclopropyl-3-formylpyrrolidine-1-carboxylate |
2742653-63-8 | 95% | 10g |
$7290.00 | 2023-12-15 | |
Aaron | AR028R7Q-1g |
tert-butyl3-cyclopropyl-3-formylpyrrolidine-1-carboxylate |
2742653-63-8 | 95% | 1g |
$1715.00 | 2025-02-16 | |
Enamine | EN300-28266403-0.05g |
tert-butyl 3-cyclopropyl-3-formylpyrrolidine-1-carboxylate |
2742653-63-8 | 95.0% | 0.05g |
$285.0 | 2025-03-19 |
Tert-butyl 3-cyclopropyl-3-formylpyrrolidine-1-carboxylate 関連文献
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
Tert-butyl 3-cyclopropyl-3-formylpyrrolidine-1-carboxylateに関する追加情報
Introduction to Tert-butyl 3-cyclopropyl-3-formylpyrrolidine-1-carboxylate (CAS No. 2742653-63-8)
Tert-butyl 3-cyclopropyl-3-formylpyrrolidine-1-carboxylate, with the CAS number 2742653-63-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its intricate molecular structure, plays a pivotal role in the development of novel therapeutic agents and has been extensively studied for its potential applications in medicinal chemistry.
The molecular framework of Tert-butyl 3-cyclopropyl-3-formylpyrrolidine-1-carboxylate consists of a pyrrolidine core substituted with a tert-butyl group at the 1-position, a cyclopropyl group at the 3-position, and a formyl group at the same position. This unique arrangement of functional groups makes it a versatile intermediate in synthetic chemistry, enabling the construction of more complex molecules with tailored biological activities.
In recent years, there has been a surge in research focused on developing new methodologies for the synthesis of heterocyclic compounds, particularly those containing nitrogen-containing rings. The pyrrolidine scaffold is of particular interest due to its prevalence in bioactive natural products and pharmacologically relevant molecules. The presence of both electrophilic and nucleophilic centers in Tert-butyl 3-cyclopropyl-3-formylpyrrolidine-1-carboxylate allows for diverse chemical transformations, making it an invaluable building block for constructing intricate molecular architectures.
One of the most compelling aspects of this compound is its utility in the synthesis of peptidomimetics and other bioactive peptides. The formyl group at the 3-position can be readily converted into an amide bond, which is a fundamental structural motif in proteins and peptides. This capability has opened up new avenues for the development of peptidomimetic drugs that can mimic the biological activity of natural peptides while exhibiting improved pharmacokinetic properties.
Recent studies have demonstrated the use of Tert-butyl 3-cyclopropyl-3-formylpyrrolidine-1-carboxylate as a key intermediate in the synthesis of small molecule inhibitors targeting various biological pathways. For instance, researchers have leveraged its reactivity to develop inhibitors of enzymes involved in cancer metabolism and inflammation. These inhibitors have shown promising results in preclinical studies, highlighting the potential of this compound as a lead molecule for drug discovery.
The tert-butyl group at the 1-position of the pyrrolidine ring provides stability to the molecule while also serving as a handle for further functionalization. This feature has been exploited in synthetic strategies that involve transition metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents at strategic positions within the molecule. Such modifications can fine-tune the biological activity and pharmacological properties of derived compounds.
In addition to its role in drug development, Tert-butyl 3-cyclopropyl-3-formylpyrrolidine-1-carboxylate has found applications in materials science and catalysis. Its unique structural features make it an attractive candidate for designing novel catalysts and ligands that can facilitate various organic transformations. These applications underscore the broad utility of this compound beyond traditional pharmaceutical contexts.
The synthesis of complex organic molecules often requires multi-step strategies that involve careful selection of reagents and reaction conditions. The availability of high-quality starting materials like Tert-butyl 3-cyclopropyl-3-formylpyrrolidine-1-carboxylate simplifies these processes by providing chemists with a reliable building block that can be easily integrated into synthetic routes. This has significantly accelerated progress in areas such as total synthesis and medicinal chemistry.
As research continues to evolve, new applications for Tert-butyl 3-cyclopropyl-3-formylpyrrolidine-1-carboxylate are likely to emerge, further solidifying its importance in synthetic chemistry and drug discovery. The ongoing exploration of its reactivity and potential biological activities will continue to drive innovation in both academic and industrial settings. The compound's multifaceted utility makes it a cornerstone in modern chemical research, offering endless possibilities for future discoveries.
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